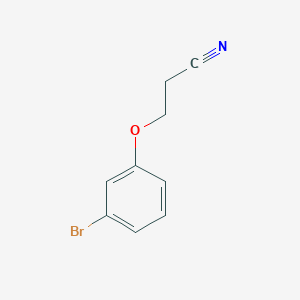
1-(Azepan-1-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azepan-1-yl)propan-2-one is an organic compound with the molecular formula C9H17NO It is a ketone derivative featuring an azepane ring, which is a seven-membered nitrogen-containing heterocycle
准备方法
Synthetic Routes and Reaction Conditions: 1-(Azepan-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of azepane with propanone under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation and purification to obtain the desired product with high purity.
化学反应分析
Types of Reactions: 1-(Azepan-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The azepane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(Azepan-1-yl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitrogen-containing heterocycles and their biological activities.
Medicine: Research into potential pharmaceutical applications, including drug development, is ongoing.
Industry: It is utilized in the production of various chemical products and materials.
作用机制
The mechanism by which 1-(Azepan-1-yl)propan-2-one exerts its effects involves interactions with molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The azepane ring’s nitrogen atom can also play a role in its chemical behavior and biological activity.
相似化合物的比较
1-(Azepan-2-yl)propan-2-one: Another ketone derivative with a similar structure but different positional isomerism.
1-(Piperidin-1-yl)propan-2-one: A related compound with a six-membered piperidine ring instead of the seven-membered azepane ring.
Uniqueness: 1-(Azepan-1-yl)propan-2-one is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or structures.
属性
IUPAC Name |
1-(azepan-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATMULOULXASJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1CCCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)
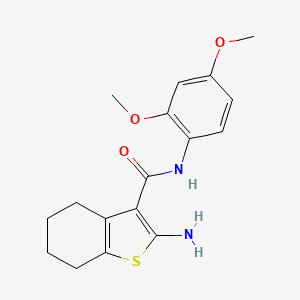
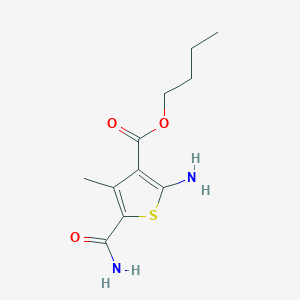
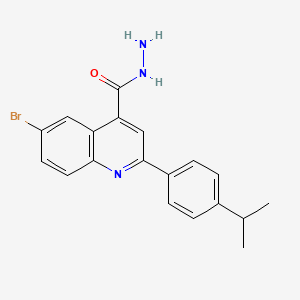
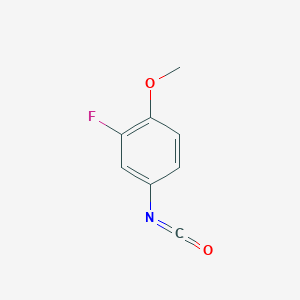

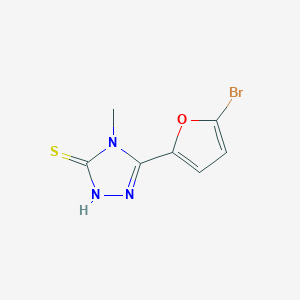
![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
![1-[1-(2-Methylbenzyl)-3-pyrrolidinyl]methanamine](/img/structure/B1292914.png)

